

# 3BP-3940 for Non-Invasive Tumor Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 3BP-3940  |           |
| Cat. No.:            | B12381526 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3BP-3940**, a promising peptide-based agent for the non-invasive imaging of solid tumors. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize critical pathways and workflows.

## **Core Concept and Mechanism of Action**

**3BP-3940** is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers (over 90%).[2][3] In contrast, its expression in healthy adult tissues is negligible.[4] This differential expression makes FAP an attractive target for tumor-specific imaging and therapy.

When labeled with a positron-emitting radionuclide such as Gallium-68 (<sup>68</sup>Ga), **3BP-3940** enables the visualization of FAP-expressing tumors using Positron Emission Tomography (PET). The fundamental principle of its application in non-invasive tumor imaging is detailed below.





Click to download full resolution via product page

Figure 1: Mechanism of <sup>68</sup>Ga-3BP-3940 for PET Imaging.



## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **3BP-3940** from radiolabeling, in vitro stability, and clinical imaging studies.

Table 1: Radiolabeling and Stability of <sup>68</sup>Ga- and <sup>177</sup>Lu-

labeled 3BP-3940

| Parameter                                  | <sup>68</sup> Ga-3BP-3940      | <sup>177</sup> Lu-3BP-3940          | Reference |
|--------------------------------------------|--------------------------------|-------------------------------------|-----------|
| Radiochemical Yield (RCY), decay-corrected | ≥90% (Automated Synthesis)     | 91.5 ± 9.1% (Routine<br>Production) | [1][5]    |
| Radiochemical Purity (RCP)                 | ≥97% (Average: 97.7<br>± 0.9%) | 96.8 ± 1.2% (Routine Production)    | [1][5]    |
| Complex Stability in<br>Human Serum (37°C) | >90% over 2 half-lives         | >90% over 2 half-lives              | [1]       |
| Complex Stability in Saline (37°C)         | >90% over 2 half-lives         | >90% over 2 half-lives              | [1]       |

## Table 2: Biodistribution of <sup>68</sup>Ga-3BP-3940 in Humans (SUVmax)

This table presents the mean Standardized Uptake Value (SUVmax) in various tissues and lesions from a first-in-human study involving 18 patients with metastatic carcinomas. Imaging was performed 60 minutes post-injection.[2]



| Tissue / Lesion           | Mean SUVmax ± SD |
|---------------------------|------------------|
| Target Tumor Lesion       | 20.2 ± 5.6       |
| Hepatic Metastases        | 14.5 ± 5.7       |
| Lymph Node Metastases     | 15.7 ± 6.1       |
| Osseous Metastases        | 12.6 ± 5.1       |
| Healthy Liver             | 2.0 ± 0.5        |
| Kidneys                   | 4.6 ± 1.0        |
| Spleen                    | 1.8 ± 0.5        |
| Blood Pool                | 2.1 ± 0.5        |
| Muscle                    | 2.1 ± 0.6        |
| Fat                       | 0.7 ± 0.2        |
| Bone Marrow               | 1.6 ± 0.5        |
| Brain                     | 0.3 ± 0.1        |
| Mean Tumor-to-Liver Ratio | 20.1             |

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments related to the preparation and evaluation of <sup>68</sup>Ga-**3BP-3940**.

## Automated Radiolabeling of 3BP-3940 with Gallium-68

This protocol is adapted from the automated synthesis process described for <sup>68</sup>Ga-**3BP-3940**. [1][5]





Click to download full resolution via product page

Figure 2: Workflow for automated <sup>68</sup>Ga-**3BP-3940** synthesis.



#### Materials:

- Automated synthesis module (e.g., Trasis mini-All-in-One).
- <sup>68</sup>Ge/<sup>68</sup>Ga generator.
- 3BP-3940 peptide precursor (50 μg).
- Sodium acetate buffer (0.7 M, pH 5.5).
- Sterile water for injection.
- Sterile 0.9% sodium chloride for injection.
- Cation-exchange and C18 purification cartridges.
- Sterile vials and filters.

#### Procedure:

- Generator Elution: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl to obtain <sup>68</sup>GaCl₃.
- <sup>68</sup>Ga Trapping: Pass the eluate through a cation-exchange cartridge to trap the <sup>68</sup>Ga<sup>3+</sup> ions.
- Reaction Setup: In a sterile reaction vessel, combine 50 μg of 3BP-3940 with 2 mL of 0.7 M sodium acetate buffer (pH 5.5).
- Labeling Reaction: Elute the trapped <sup>68</sup>Ga<sup>3+</sup> from the cartridge into the reaction vessel. Heat the mixture at 85°C for 20 minutes.
- Purification: After incubation, pass the reaction mixture through a C18 cartridge to trap the labeled peptide and separate it from unreacted <sup>68</sup>Ga.
- Formulation: Wash the C18 cartridge with sterile water. Elute the purified <sup>68</sup>Ga-**3BP-3940** using an ethanol/water mixture into a sterile vial containing 0.9% sodium chloride.
- Final Product: The final product is a sterile, injectable solution of <sup>68</sup>Ga-**3BP-3940** ready for quality control.



## Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for determining the radiochemical purity (RCP) of <sup>68</sup>Ga-**3BP-3940**.[1][5]

#### Materials:

- HPLC system with a UV detector and a radioactivity detector.
- C18 analytical column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- <sup>68</sup>Ga-**3BP-3940** sample.
- Unlabeled 3BP-3940 standard.

#### Procedure:

- System Setup: Equilibrate the HPLC system with the starting mobile phase conditions.
- Method Parameters:
  - Flow Rate: 1.0 mL/min.
  - Gradient: A linear gradient from 95% Mobile Phase A / 5% Mobile Phase B to 5% Mobile Phase A / 95% Mobile Phase B over 15-20 minutes.
  - UV Detection: 220 nm.
  - Radioactivity Detection: Appropriate settings for Gallium-68.
- Sample Injection: Inject a small volume (e.g., 10-20 μL) of the final <sup>68</sup>Ga-**3BP-3940** product.
- Data Analysis:



- Record both the UV and radioactivity chromatograms.
- Identify the peak corresponding to <sup>68</sup>Ga-3BP-3940 in the radioactivity chromatogram.
- Calculate the radiochemical purity by dividing the area of the main product peak by the total area of all radioactive peaks.
- The retention time of the product can be confirmed by comparing it to the retention time of the non-radioactive [natGa]Ga-3BP-3940 standard.[5]

### **Patient Imaging Protocol**

This protocol is based on the first-in-human study of <sup>68</sup>Ga-FAP-3BP-3940.[2][5]

#### Procedure:

- Patient Preparation: No specific patient preparation such as fasting is required.
- Dose Administration: Administer approximately 150 MBq of <sup>68</sup>Ga-3BP-3940 intravenously.[5]
  The injected peptide mass is typically low (e.g., 17 μg).[5]
- Uptake Time: Allow for an uptake period of 60 minutes.
- Image Acquisition: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.
- Image Analysis: Reconstruct and analyze the images. Calculate SUVmax in tumors and normal organs for quantitative assessment of tracer uptake.

### Conclusion

**3BP-3940**, when radiolabeled with Gallium-68, is a highly effective agent for the non-invasive imaging of FAP-positive solid tumors. Its favorable characteristics, including high radiochemical purity, stability, and excellent tumor-to-background ratios, underscore its potential as a valuable diagnostic tool in oncology.[2] The prolonged tumor retention of this peptide-based agent also makes it a strong candidate for theranostic applications when labeled with therapeutic radionuclides like Lutetium-177.[4][6][7] Further large-scale clinical trials are warranted to fully establish its clinical utility.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [3BP-3940 for Non-Invasive Tumor Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#3bp-3940-for-non-invasive-tumor-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com